4-Tert-butyl-2-(diethylaminomethyl)-6-morpholin-4-ylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-(diethylaminomethyl)-6-morpholin-4-ylphenol is a complex organic compound characterized by the presence of a tert-butyl group, a diethylaminomethyl group, and a morpholinyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-(diethylaminomethyl)-6-morpholin-4-ylphenol typically involves multi-step organic reactions. One common approach is the alkylation of a phenol derivative with tert-butyl bromide, followed by the introduction of the diethylaminomethyl group through a Mannich reaction. The morpholinyl group can be introduced via nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-(diethylaminomethyl)-6-morpholin-4-ylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
4-Tert-butyl-2-(diethylaminomethyl)-6-morpholin-4-ylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-(diethylaminomethyl)-6-morpholin-4-ylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the diethylaminomethyl and morpholinyl groups can enhance its binding affinity and specificity. The compound may inhibit enzymatic activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridyl: A compound with similar tert-butyl groups but different functional groups and applications.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound with a tert-butyl group and piperazine ring, used in different chemical and biological contexts.
Uniqueness
4-Tert-butyl-2-(diethylaminomethyl)-6-morpholin-4-ylphenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
5427-72-5 |
---|---|
Molecular Formula |
C19H32N2O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
4-tert-butyl-2-(diethylaminomethyl)-6-morpholin-4-ylphenol |
InChI |
InChI=1S/C19H32N2O2/c1-6-20(7-2)14-15-12-16(19(3,4)5)13-17(18(15)22)21-8-10-23-11-9-21/h12-13,22H,6-11,14H2,1-5H3 |
InChI Key |
SGEDPYVHGDDVDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C(=CC(=C1)C(C)(C)C)N2CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.